An In-depth Technical Guide on the Core Chemical Properties of (5-Chloro-1H-indol-3-yl)methanamine
An In-depth Technical Guide on the Core Chemical Properties of (5-Chloro-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-1H-indol-3-yl)methanamine is a halogenated derivative of tryptamine and a member of the larger class of indole compounds, which are of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological relevance of (5-Chloro-1H-indol-3-yl)methanamine.
Chemical and Physical Properties
The fundamental chemical and physical properties of (5-Chloro-1H-indol-3-yl)methanamine are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted or remain to be definitively established in the literature.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂ | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| CAS Number | 113188-83-3 | [1] |
| Appearance | Solid (predicted) | [2] |
| Boiling Point | 369.8 °C at 760 mmHg (Note: This may pertain to the 2-yl isomer) | [3] |
| Melting Point | No data available | [4] |
| Solubility | No data available | |
| pKa (predicted) | 16.41 ± 0.30 | [3] |
| LogP (predicted) | 2.98 | [3] |
Synthesis and Purification
The synthesis of (5-Chloro-1H-indol-3-yl)methanamine can be achieved through a two-step process starting from commercially available 4-chloro-2-methylaniline. The general synthetic workflow involves an initial formylation reaction to construct the indole-3-carbaldehyde intermediate, followed by reductive amination to yield the target primary amine.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction [5]
This procedure outlines the formylation of a substituted aniline to generate the key indole aldehyde intermediate.
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Materials:
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4-chloro-2-methyl-aniline
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N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Saturated sodium carbonate solution
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Ice
-
-
Procedure:
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Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF) with stirring.
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In a separate flask, dissolve 4-chloro-2-methyl-aniline in DMF.
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Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution at 0 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
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Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and carefully pour it into a beaker of ice.
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Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the solution is basic, which will result in the precipitation of a solid.
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Filter the precipitated solid, wash it thoroughly with water, and dry it to obtain 5-chloro-1H-indole-3-carbaldehyde.
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Step 2: Synthesis of (5-Chloro-1H-indol-3-yl)methanamine via Reductive Amination [6]
This protocol describes the conversion of the aldehyde to the primary amine.
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Materials:
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5-Chloro-1H-indole-3-carbaldehyde
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Methanol (MeOH)
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Aqueous ammonia (NH₃)
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Sodium borohydride (NaBH₄)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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-
Procedure:
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Dissolve 5-chloro-1H-indole-3-carbaldehyde in methanol in a round-bottom flask.
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Add aqueous ammonia to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.
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After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
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Monitor the reaction by TLC until the starting aldehyde is consumed.
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Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
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Add water to the residue and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purification
The crude (5-Chloro-1H-indol-3-yl)methanamine can be purified using standard laboratory techniques. Column chromatography on silica gel is a common method. A suitable eluent system would typically be a gradient of methanol in dichloromethane, often with the addition of a small amount of triethylamine (e.g., 1%) to prevent the amine product from streaking on the silica gel.
Spectral Analysis (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The N-H proton will likely appear as a broad singlet in the downfield region (around 8-9 ppm). The protons on the benzene portion of the indole ring will appear in the aromatic region (around 7-8 ppm), with splitting patterns influenced by the chlorine substituent. The C2-H proton will be a singlet in the aromatic region. The methylene protons of the methanamine group will likely appear as a singlet around 3.8-4.0 ppm, and the amine protons will be a broad singlet that may exchange with D₂O.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The carbon atom attached to the chlorine (C5) will be in the aromatic region. The carbons of the pyrrole ring (C2 and C3) will have characteristic shifts, with C2 typically being more downfield than C3. The methylene carbon of the methanamine group is expected to resonate in the range of 40-50 ppm.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 180 and an (M+2)⁺ peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole and the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and the methylene group (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
Biological Activity and Signaling Pathways
While specific biological studies on (5-Chloro-1H-indol-3-yl)methanamine are limited, the broader class of 5-chloro-indole derivatives has been the subject of significant research in drug discovery.
Potential Therapeutic Applications
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Anticancer Activity: Many indole derivatives are known to exhibit anticancer properties by targeting various cellular pathways. Halogenated indoles, in particular, have been investigated as inhibitors of key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.
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Antimicrobial Activity: The indole nucleus is a common scaffold in the development of antimicrobial agents. The lipophilic nature of the chlorine substituent may enhance the ability of the molecule to penetrate microbial cell membranes.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events.
The following diagram illustrates a simplified representation of the EGFR signaling pathway, which could be a potential target for indole derivatives.
Caption: Simplified EGFR signaling cascade.
Safety and Handling
(5-Chloro-1H-indol-3-yl)methanamine should be handled with care in a well-ventilated laboratory setting.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(5-Chloro-1H-indol-3-yl)methanamine is a valuable chemical entity with the potential for further exploration in drug discovery. This technical guide has provided a comprehensive overview of its core chemical properties, a plausible synthetic route, and its potential biological relevance, particularly in the context of anticancer research. Further experimental studies are warranted to fully elucidate its physical properties, spectral characteristics, and pharmacological profile.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
